1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile
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Overview
Description
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile is a chemical compound with the molecular formula C10H13NO It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of N-acyl derivatives of β-phenylethylamine using dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules, which may exert their effects through different mechanisms. For example, some derivatives of this compound have been shown to interact with neurotransmitter receptors, potentially influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar structure but lacks the carbonitrile group.
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative without the methoxy and carbonitrile groups.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-1-isoquinolinecarbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which can influence its chemical reactivity and biological activity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-3,6,11,13H,4-5H2,1H3 |
InChI Key |
GMQQCGLOUKRCIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)C#N |
Origin of Product |
United States |
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